4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine
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Description
The compound “4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule. It contains a trifluoromethyl group, a triazolo[4,3-b]pyridazine ring, and a piperidine ring . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl-substituted 1,2,4-triazoles, have been found to have extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, the commercial drug sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes .
Mode of Action
It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the trifluoromethyl group in the compound could enhance its interaction with its targets, leading to more effective results.
Biochemical Pathways
Compounds with similar structures have been applied as anticonvulsant drugs, glyt1 inhibitors, anti-hiv-1 reagents, and nki-receptor ligands . This suggests that the compound could potentially affect a variety of biochemical pathways related to these functions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Compounds with similar structures have shown promising results in their anti-cancer properties . For instance, compound RB7 was found to incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6OS/c17-16(18,19)15-21-20-12-3-4-13(22-25(12)15)24-5-1-2-11(10-24)14(26)23-6-8-27-9-7-23/h3-4,11H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDWTHWYFETIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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